A Technical Guide to 5-Iodo-2-phenoxypyridine: Structure, Synthesis, and Application in Medicinal Chemistry
A Technical Guide to 5-Iodo-2-phenoxypyridine: Structure, Synthesis, and Application in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-phenoxypyridine, a key heterocyclic building block in modern medicinal chemistry. We will dissect its molecular structure, outline its physicochemical properties, and present a plausible, detailed synthetic protocol. The core of this guide focuses on the compound's synthetic utility, highlighting the strategic importance of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions enable the construction of complex molecular architectures, making 5-Iodo-2-phenoxypyridine a valuable intermediate in the development of novel therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Molecular Overview and Physicochemical Properties
5-Iodo-2-phenoxypyridine is a halogenated aromatic ether built upon a pyridine core. Its structure is distinguished by two key functional groups positioned at opposite ends of the pyridine ring: a phenoxy group at the C2 position and an iodine atom at the C5 position. This specific arrangement provides a unique combination of steric and electronic properties, making it an attractive starting material for targeted synthesis.
The phenoxy group, linked via an ether bond, introduces a significant aromatic moiety, while the iodine atom serves as an exceptionally versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 352018-92-9 | [2][3] |
| Molecular Formula | C₁₁H₈INO | [1] |
| Molecular Weight | 297.09 g/mol | [1] |
| Boiling Point | 339.8 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, sealed, dry |[1] |
Caption: Chemical structure of 5-Iodo-2-phenoxypyridine.
Structure Elucidation and Spectroscopic Profile
The structural identity of 5-Iodo-2-phenoxypyridine can be unequivocally confirmed through a combination of standard spectroscopic techniques. While experimental data should always be the final arbiter, the expected spectroscopic signatures can be predicted with high confidence based on the molecular structure.
Expertise & Causality: The electron-withdrawing nature of the pyridine nitrogen and the iodine atom, combined with the electron-donating resonance effect of the phenoxy group's oxygen, creates a complex electronic environment. This influences the chemical shifts (NMR) and vibrational frequencies (IR) of the molecule. The large, heavy iodine atom also imparts a characteristic isotopic pattern in mass spectrometry.
Table 2: Predicted Spectroscopic Data for 5-Iodo-2-phenoxypyridine
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | Multiple signals in the aromatic region (δ 6.8-8.5 ppm). Protons on the phenoxy ring will appear as a complex multiplet. Three distinct signals are expected for the pyridine ring protons (H3, H4, H6). | The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, I) and anisotropic effects from the aromatic rings. |
| ¹³C NMR | 11 distinct signals for the 11 carbon atoms. The carbon bearing the iodine (C5) will be significantly shielded. Carbons bonded to oxygen (C2) and nitrogen will be deshielded. | The number of signals reflects the molecular asymmetry. Chemical shifts are determined by the local electronic environment. |
| IR | C-O-C stretch (~1200-1250 cm⁻¹), Ar-H stretches (>3000 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹), C-I stretch (~500-600 cm⁻¹). | Each bond type vibrates at a characteristic frequency, providing a functional group "fingerprint" for the molecule. |
| MS (EI) | A strong molecular ion peak (M⁺) at m/z 297. A characteristic M+1 peak due to ¹³C. A prominent peak at m/z 170 corresponding to the loss of iodine ([M-I]⁺). | The molecular weight determines the primary ion peak. The C-I bond is relatively weak and prone to fragmentation. |
Synthesis and Manufacturing
The synthesis of 5-Iodo-2-phenoxypyridine is not widely detailed in standard literature, but a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The most direct approach involves a nucleophilic aromatic substitution (SₙAr) reaction.
Causality Behind Experimental Choice: This strategy leverages a readily available starting material, 2-chloro-5-iodopyridine. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing chloro and iodo substituents, makes the C2 position susceptible to attack by a nucleophile like phenoxide.
Caption: Plausible synthetic workflow for 5-Iodo-2-phenoxypyridine.
Experimental Protocol: Synthesis of 5-Iodo-2-phenoxypyridine
This protocol is a self-validating system based on standard laboratory procedures for SₙAr reactions.
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Reagent Preparation & Setup:
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To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine (10.0 g, 1.0 eq).
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Add phenol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask.
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Add N,N-Dimethylformamide (DMF, 100 mL) as the solvent.
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-
Reaction Execution:
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Place the flask in an oil bath and begin stirring.
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Heat the reaction mixture to 110 °C.
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Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
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-
Workup and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Pour the mixture into ice-cold water (500 mL) with stirring. A precipitate should form.
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Filter the solid product using a Büchner funnel.
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Wash the crude solid with copious amounts of water to remove DMF and inorganic salts.
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Wash the solid with a small amount of cold diethyl ether to remove any unreacted phenol.
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Purification:
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Dry the crude solid under vacuum.
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For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
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Chemical Reactivity and Synthetic Utility
The primary synthetic value of 5-Iodo-2-phenoxypyridine lies in the reactivity of its C-I bond. This bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity.[4]
Expertise & Trustworthiness: The C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst. This initiates the catalytic cycle, making iodides the most reactive aryl halides for these transformations. This reliability is a cornerstone of synthetic planning.
Caption: Synthetic utility of 5-Iodo-2-phenoxypyridine in cross-coupling.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl structures.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid alkynylpyridine motifs.[4]
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to functionalized aminopyridines.
Applications in Drug Discovery
5-Iodo-2-phenoxypyridine is primarily used as an intermediate in the synthesis of complex, biologically active molecules.[1] Its rigid diaryl ether structure is a common feature in many pharmacophores. By using the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of diverse compounds for screening.
A key area of application is in the development of kinase inhibitors .[1] Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The phenoxypyridine scaffold can serve as this core, while the position formerly occupied by iodine can be elaborated with various substituents to achieve potency and selectivity against specific cancer or inflammatory targets.
Safety, Handling, and Storage
As with all halogenated organic compounds, 5-Iodo-2-phenoxypyridine must be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7]
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Incompatibilities: Avoid contact with strong oxidizing agents.[5]
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First Aid:
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably between 2-8°C.[1][5]
References
-
Autech Industry Co., Limited. Understanding the Chemical Properties of 5-Iodo-2'-deoxyuridine for Research. [Link]
-
MySkinRecipes. 5-Iodo-2-phenoxypyridine. [Link]
-
National Center for Biotechnology Information. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. [Link]
Sources
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- 2. 5-IODO-2-PHENOXYPYRIDINE | 352018-92-9 [chemicalbook.com]
- 3. 5-IODO-2-PHENOXYPYRIDINE | 352018-92-9 [amp.chemicalbook.com]
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